molecular formula C13H13NO3S B3052120 n-Hydroxy-4-methyl-n-phenylbenzenesulfonamide CAS No. 38557-76-5

n-Hydroxy-4-methyl-n-phenylbenzenesulfonamide

Cat. No. B3052120
CAS RN: 38557-76-5
M. Wt: 263.31 g/mol
InChI Key: XTOKVLADBOLOOL-UHFFFAOYSA-N
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Description

N-Hydroxy-4-methyl-n-phenylbenzenesulfonamide is an organic compound with the molecular formula C13H13NO3S and a molecular weight of 263.32 . It is a powder at room temperature .


Synthesis Analysis

A new type of convergent paired electrochemical synthesis of sulfonamides under green and catalyst-free conditions has been reported . This method involves the reduction of nitro compounds and in-situ production of amine compounds . The reaction leading to the synthesis of sulfonamides involves a one-pot reaction of the generated nitroso compound with the produced sulfinic compound .


Molecular Structure Analysis

The molecular structure of n-Hydroxy-4-methyl-n-phenylbenzenesulfonamide is characterized by the presence of a hydroxy group (OH), a methyl group (CH3), a phenyl group (C6H5), and a benzenesulfonamide group (C6H4SO2NH) .


Physical And Chemical Properties Analysis

N-Hydroxy-4-methyl-n-phenylbenzenesulfonamide is a powder at room temperature . It has a melting point of 142-143°C . The compound is stable under normal temperatures and pressures .

Mechanism of Action

While the specific mechanism of action for n-Hydroxy-4-methyl-n-phenylbenzenesulfonamide is not known, sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

properties

IUPAC Name

N-hydroxy-4-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-11-7-9-13(10-8-11)18(16,17)14(15)12-5-3-2-4-6-12/h2-10,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOKVLADBOLOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300885
Record name n-hydroxy-4-methyl-n-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide

CAS RN

38557-76-5
Record name NSC139690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-hydroxy-4-methyl-n-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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